molecular formula C12H17N B2912233 2,3,4,5,6,7-hexahydro-1H-2-benzazonine CAS No. 1378804-97-7

2,3,4,5,6,7-hexahydro-1H-2-benzazonine

Cat. No.: B2912233
CAS No.: 1378804-97-7
M. Wt: 175.275
InChI Key: BUIPZMAHWRXQCI-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydro-1H-2-benzazonine is a nitrogen-containing heterocyclic compound It is characterized by a nine-membered ring structure that includes six carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-hexahydro-1H-2-benzazonine can be achieved through several methods. One common approach involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . This reaction typically requires the use of lithium aluminium hydride as a reducing agent to afford the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the intramolecular aza-Wittig reaction and the availability of starting materials suggest that this method could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-2-benzazonine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminium hydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated heterocycles.

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-1H-2-benzazonine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-2-benzazonine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,7-Hexahydro-1H-2-benzazonine is unique due to its nine-membered ring structure, which imparts distinct chemical properties compared to other heterocycles

Properties

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-2-benzazonine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11-7-3-4-8-12(11)10-13-9-5-1/h3-4,7-8,13H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIPZMAHWRXQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2CNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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